molecular formula C11H12F2O2 B2755500 4,4-Difluoro-2-methyl-3-phenylbutanoic acid CAS No. 2248389-26-4

4,4-Difluoro-2-methyl-3-phenylbutanoic acid

Cat. No.: B2755500
CAS No.: 2248389-26-4
M. Wt: 214.212
InChI Key: SJHABGDPOJREDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4-Difluoro-2-methyl-3-phenylbutanoic acid is an organic compound characterized by the presence of two fluorine atoms, a methyl group, and a phenyl group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluoro-2-methyl-3-phenylbutanoic acid can be achieved through several methods. One common approach involves the use of fluorinated reagents in a multi-step synthesis process. For instance, starting from a suitable phenylbutanoic acid derivative, fluorination can be introduced using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions: 4,4-Difluoro-2-methyl-3-phenylbutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

4,4-Difluoro-2-methyl-3-phenylbutanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4-Difluoro-2-methyl-3-phenylbutanoic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • 4,4,4-Trifluoro-3-phenylbutanoic acid
  • 3,4-Difluoro-2-methoxyphenylboronic acid
  • 2,4-Difluoro-3-formylphenylboronic acid

Uniqueness: 4,4-Difluoro-2-methyl-3-phenylbutanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

4,4-difluoro-2-methyl-3-phenylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O2/c1-7(11(14)15)9(10(12)13)8-5-3-2-4-6-8/h2-7,9-10H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJHABGDPOJREDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)C(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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